N-[3-(1H-imidazol-1-yl)propyl]-N'-(2-phenylethyl)ethanediamide
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Overview
Description
N-[3-(1H-imidazol-1-yl)propyl]-N’-(2-phenylethyl)ethanediamide is a synthetic compound that features an imidazole ring and a phenylethyl group. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, which imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-N’-(2-phenylethyl)ethanediamide typically involves the reaction of an imidazole derivative with a diamine. One common synthetic route includes the following steps:
Formation of the imidazole derivative: This can be achieved by reacting glyoxal with ammonia, followed by cyclization to form the imidazole ring.
Coupling with diamine: The imidazole derivative is then reacted with a diamine, such as N-(2-phenylethyl)ethanediamine, under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-imidazol-1-yl)propyl]-N’-(2-phenylethyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Corresponding amines.
Substitution: Alkylated or acylated imidazole derivatives.
Scientific Research Applications
N-[3-(1H-imidazol-1-yl)propyl]-N’-(2-phenylethyl)ethanediamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-N’-(2-phenylethyl)ethanediamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential ligand for metalloenzymes. Additionally, the compound can interact with biological macromolecules, such as proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
- N-[3-(1H-imidazol-1-yl)propyl]-N’-(2-methylphenyl)ethanediamide
- N-[3-(1H-imidazol-1-yl)propyl]-N’-(4-propoxyphenyl)ethanediamide
Uniqueness
N-[3-(1H-imidazol-1-yl)propyl]-N’-(2-phenylethyl)ethanediamide is unique due to the presence of both an imidazole ring and a phenylethyl group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. The phenylethyl group enhances its hydrophobic interactions, while the imidazole ring provides coordination sites for metal ions and potential enzyme inhibition .
Properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-N'-(2-phenylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c21-15(18-8-4-11-20-12-10-17-13-20)16(22)19-9-7-14-5-2-1-3-6-14/h1-3,5-6,10,12-13H,4,7-9,11H2,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAACCSFYBHBYBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C(=O)NCCCN2C=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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